Ilorasertib's anti-cancer effect comes from its coordinated attack on two key cellular processes.
Inhibition of Aurora Kinases → Mitotic Disruption
Inhibition of VEGFR/PDGFR Families → Anti-Angiogenesis & Altered Microenvironment
The following diagram illustrates how this compound simultaneously targets these two pathways to exert its anti-tumor effects.
This compound's dual mechanism triggers mitotic catastrophe and anti-angiogenesis.
The proposed mechanism is supported by specific experimental data and clinical biomarkers.
In Vitro Pharmacodynamic Assays
In Vivo Models & Clinical Correlates
Clinical trials established the safety profile and recommended doses for future studies.
| Parameter | Findings from Clinical Trials |
|---|---|
| Tested Populations | Advanced hematologic malignancies (AML, MDS) and solid tumors [5] [2]. |
| Recommended Phase 2 Dose (Oral) | 540 mg once weekly or 480 mg twice weekly (28-day cycle) [5]. |
| Most Common Grade 3/4 Adverse Events | Hypertension, hypokalemia, anemia, hypophosphatemia [5]. |
| Primary Dose-Limiting Toxicities | Related to VEGFR inhibition (e.g., hypertension, vascular events) [2]. |
A critical finding from clinical studies was that maximum inhibition of the VEGFR pathway occurred at lower doses and exposures than those required for robust Aurora B inhibition in tissue [2]. This suggests that VEGFR-related toxicities might be the primary clinical concern before reaching maximally effective anti-mitotic doses.
Ilorasertib simultaneously targets two key pathways in cancer progression: mitotic regulation via Aurora kinases and tumor angiogenesis via VEGF and PDGF receptors [1] [2].
In Vitro Kinase Inhibitory Profile (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency. Lower values indicate greater potency.
| Kinase Target | IC₅₀ (nM) | Primary Function & Rationale for Inhibition |
|---|---|---|
| Aurora C | 1 nM [3] | Serine/threonine kinase regulating meiosis; often overexpressed in cancers [4] [5]. |
| Aurora B | 7 nM [3] | Key component of the Chromosomal Passenger Complex (CPC); ensures accurate chromosome segregation [6] [4]. Inhibition leads to endoreduplication and polyploidy [2]. |
| VEGFR1 (Flt1) | 1 nM [3] | Receptor for VEGF; key driver of tumor angiogenesis [2]. |
| PDGFRβ | 3 nM [3] | Receptor for PDGF; implicated in angiogenesis and tumor stroma interaction [2]. |
| VEGFR2 | 2 nM [3] | Primary mediator of VEGF-driven endothelial cell proliferation and survival [1]. |
| Aurora A | 120 nM [3] | Regulates centrosome maturation and spindle assembly; overexpressed in many cancers [7] [8]. |
This multitargeted mechanism is illustrated in the following pathway diagram:
This compound's dual mechanism targets mitotic regulation and angiogenesis pathways.
Phase I trials established the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and hematologic malignancies [1] [2].
Summary of Clinical Trial Outcomes
| Trial Aspect | Key Findings in Solid Tumors [1] | Key Findings in Hematologic Malignancies [2] |
|---|---|---|
| Dosing Regimens | Oral (once or twice daily) and IV on Days 1, 8, 15 of a 28-day cycle. | Oral once-weekly (540 mg) and twice-weekly (480 mg) established as RP2D. |
| Common Adverse Events | Fatigue (48%), anorexia (34%), hypertension (34%). | Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%). |
| Dose-Limiting Toxicities (DLTs) | Related to VEGFR inhibition (e.g., hypertension). | Not definitively established; protocol allowed RPTD determination. |
| Pharmacodynamic (PD) Findings | VEGFR2 inhibition at lower doses/exposures than Aurora B inhibition. | Biomarker suppression indicated target engagement for Aurora and VEGFR kinases. |
| Antitumor Activity | Two partial responses observed. | Clinical responses observed in 3 AML patients. |
Critical Experimental Protocols from Clinical Trials For researchers designing studies, understanding the validated biomarkers and assessment methods is crucial.
This compound's clinical investigation provided valuable insights for kinase inhibitor drug development. A key challenge identified was the exposure-toxicity ceiling: maximum inhibition of the VEGFR pathway (and associated toxicities like hypertension) occurred at lower doses than those required for robust and sustained Aurora kinase inhibition in tissue [1]. This may have limited its therapeutic window and likely contributed to its development being discontinued.
Future research on similar multitargeted agents could focus on:
Ilorasertib was evaluated in Phase I trials for advanced solid tumours and hematologic malignancies. The primary objectives were to determine its safety profile, tolerability, pharmacokinetics, and to identify the maximum tolerated dose (MTD) [1] [2].
| Trial Aspect | Findings in Solid Tumours [1] | Findings in Hematologic Malignancies [2] |
|---|---|---|
| Patient Population | Advanced solid tumours | AML, MDS, CMML |
| Dosing Regimens | Oral once-daily, oral twice-daily, intravenous | Oral once-weekly, oral twice-weekly, intravenous, combination with azacitidine |
| Recommended Phase 2 Dose | Not definitively established | 540 mg once weekly, 480 mg twice weekly |
| Most Frequent Adverse Events | Fatigue (48%), Anorexia (34%), Hypertension (34%) | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%) |
| Dose-Limiting Toxicities | Related to VEGFR inhibition | Not specified |
| Antitumour Activity | 2 partial responses | Clinical responses in 3 AML patients |
A key pharmacodynamic finding was that maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower doses and exposures than those required to inhibit Aurora kinase B in tissue [1]. This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were frequently observed, while toxicities from Aurora kinase inhibition were less common.
Here are the methodologies used in the preclinical and clinical studies to evaluate this compound's activity.
1. In Vitro Kinase Inhibition Assays [1]
2. Cellular Autophosphorylation & Biomarker Inhibition Assays [1]
3. In Vivo Anti-tumour Efficacy Models [3]
The following diagram illustrates the key signaling pathway of VEGFR2, this compound's primary anti-angiogenic target, and its mechanism of ATP-competitive inhibition.
VEGFR2 signaling pathway and this compound's ATP-competitive inhibition mechanism.
Ilorasertib is an orally active, ATP-competitive, multitargeted kinase inhibitor. It was selected for clinical development based on its dual inhibition of the Aurora kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase signaling pathways [1] [2]. Its primary mechanism involves blocking the ATP-binding site of these kinases, disrupting their enzymatic activity and subsequent downstream signaling.
The table below summarizes its in vitro kinase inhibition profile, showcasing its potency against a panel of cancer-related kinases [3] [1] [4]:
| Kinase Target | Inhibition Potency (IC₅₀ or Kᵢ) | Notes / Functional Assays |
|---|---|---|
| Aurora B | < 1 nM (Kᵢ) | Greater potency vs. Aurora A [1] [2] |
| Aurora C | < 1 nM (Kᵢ) | Greater potency vs. Aurora A [1] [2] |
| Aurora A | ~ 1 nM (Kᵢ) | Less potent than against Aurora B/C [2] |
| VEGFR2 | 2 nM (IC₅₀) | Inhibition of cellular autophosphorylation [1] |
| PDGFR-β | 7 nM (IC₅₀) | Inhibition of cellular autophosphorylation [1] |
| FLT-3 | 2 nM (IC₅₀) | Inhibition of cellular autophosphorylation [1] |
| c-KIT | 8 nM (IC₅₀) | Inhibition of cellular autophosphorylation [1] |
| CSF-1R | 15 nM (IC₅₀) | Inhibition of cellular autophosphorylation [1] |
| Src family | Low nanomolar range | Includes multiple tyrosine kinases [3] [2] |
This multi-target profile suggests potential to overcome limitations of more selective kinase inhibitors by simultaneously targeting multiple pathways of tumor progression [3] [2].
The following diagram illustrates the core signaling pathways inhibited by this compound and the consequent biological effects in cancer cells:
This compound's dual mechanism targeting mitotic progression and angiogenesis.
This compound demonstrated potent antitumor activity across various preclinical models, including hematological malignancies and solid tumors, both as a monotherapy and in combination.
The table below summarizes key in vivo findings from preclinical studies [3]:
| Model Type | Reported Efficacy | Dosing & Schedule |
|---|---|---|
| Lymphoma xenografts | Tumor regression and prolonged survival | Information not specified in results |
| Acute leukemia xenografts | Tumor regression and prolonged survival | Information not specified in results |
| Myelodysplastic Syndrome (MDS) xenografts | Tumor regression and prolonged survival | Information not specified in results |
| Solid tumor xenografts | Antitumor activity | Information not specified in results |
| Combination with Azacitidine | Enhanced antitumor activity in hematological malignancy models | Information not specified in results |
While full experimental details are found in primary literature, the core methodologies from preclinical and clinical analyses are summarized below.
Phase I trials in patients with advanced hematologic malignancies and solid tumors established the following [3] [1]:
The table below summarizes the design and primary outcomes of two key Phase I dose-escalation studies.
| Trial Focus | Hematologic Malignancies [1] [2] [3] | Advanced Solid Tumors [4] [5] |
|---|---|---|
| ClinicalTrials.gov ID | NCT01110473 [2] | NCT01110486 [4] [5] |
| Patient Population | 52 patients with AML (n=38), MDS (n=12), or CMML (n=2) [1] | 58 patients with various advanced solid tumors [4] |
| Treatment Arms | A: Oral once-weekly B: Oral twice-weekly C: Oral once-weekly + Azacitidine D: Intravenous once-weekly [1] | I: Oral once daily (QD) II: Oral twice daily (BID) III: Intravenous once daily [4] | | Recommended Phase 2 Dose | 540 mg once weekly (Arm A) 480 mg twice weekly (Arm B) [1] [3] | Not definitively established; maximum inhibition of VEGFR2 achieved at lower exposures than required for sustained Aurora B inhibition. [4] | | Most Common Grade 3/4 Adverse Events | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [4] | | Primary Dose-Limiting Toxicities | Not specified | Related to VEGFR inhibition [4] | | Pharmacokinetics | Half-life: ~15 hours; Dose-proportional exposure; No interaction with azacitidine [1] | Half-life supported twice-daily oral dosing [4] | | Antitumor Activity | Clinical responses in 3 AML patients [1] | 2 partial responses (Basal cell carcinoma; Adenocarcinoma of unknown primary) [4] |
This compound is an ATP-competitive inhibitor that simultaneously targets Aurora kinases and receptor tyrosine kinases in the VEGF and PDGF families [1]. The diagram below illustrates its multi-targeted mechanism and downstream effects.
The trials employed comprehensive techniques to assess pharmacokinetics, pharmacodynamics, and efficacy.
A phase 1 dose-escalation trial (NCT01110473) evaluated ilorasertib in 52 patients with advanced hematologic malignancies [1] [2] [3].
| Parameter | Summary Data |
|---|---|
| Patient Population | 52 patients; median age 67 years; 35% with >4 prior regimens [1] [2]. |
| Diagnoses | Acute Myelogenous Leukaemia (AML; n=38), Myelodysplastic Syndrome (MDS; n=12), Chronic Myelomonocytic Leukaemia (CMML; n=2) [1] [2]. |
| Treatment Arms | Arm A: once-weekly oral; Arm B: twice-weekly oral; Arm C: once-weekly oral + azacitidine; Arm D: once-weekly intravenous [1] [2]. |
| Recommended Phase 2 Dose (Oral) | 540 mg once weekly; 480 mg twice weekly [1] [2] [3]. |
| Most Common Grade 3/4 Adverse Events | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2]. |
| Pharmacokinetics (Oral) | Dose-proportional; half-life of ~15 hours; no interaction with azacitidine [1] [2]. |
| Efficacy | Clinical responses observed in 3 AML patients [1] [2] [3]. |
The trial design and key assessments from the phase 1 study provide a methodological framework for future research [2].
1. Study Design and Treatment Protocol
2. Patient Eligibility Criteria (Key Aspects)
3. Pharmacokinetic (PK) Assessment Methodology
4. Pharmacodynamic (PD) Biomarker Assessment
5. Efficacy Assessment
This compound (ABT-348) is a novel ATP-competitive, multi-targeted kinase inhibitor. The following diagram illustrates its core mechanism and the subsequent experimental workflow used to validate target engagement in the clinical trial.
This compound inhibits Aurora and VEGFR/PDGFR kinases, with clinical biomarkers correlating effects. [2] [4] [5]
This compound (ABT-348) is a multi-targeted kinase inhibitor identified as a dual Aurora and VEGF receptor (VEGFR) kinase inhibitor. The diagram below illustrates its core mechanism and the subsequent experimental workflow used to characterize it in clinical trials.
This compound mechanism and clinical characterization flow.
The following tables consolidate the quantitative data and key findings from the Phase 1 solid tumour trial [1].
Table 1: Trial Design, Dosing, and Safety Profile
| Trial Arm | Dosing Schedule | Dose Levels Studied | Most Frequent All-Grade AEs (>30%) | Common Grade 3/4 AEs | Recommended Phase 2 Dose |
|---|---|---|---|---|---|
| Arm I (n=23) | Oral, Once Daily (QD), Days 1, 8, 15 of a 28-day cycle | 10 mg to 180 mg | Fatigue, Anorexia, Hypertension | Hypertension | Not definitively established; RPTD for oral monotherapy in hematologic trials was 540 mg QW / 480 mg BW [2]. |
| Arm II (n=28) | Oral, Twice Daily (BID), Days 1, 8, 15 of a 28-day cycle | 40 mg to 340 mg | Fatigue, Anorexia, Hypertension | Hypertension, Hypokalemia, Anemia |
Table 2: Efficacy and Pharmacodynamic Findings
| Category | Details |
|---|---|
| Antitumor Activity | Two partial responses (PR) observed in Arm II: one in basal cell carcinoma (40 mg BID) and one in adenocarcinoma of unknown primary (230 mg BID) [1]. |
| Pharmacokinetics (PK) | Oral this compound exhibited dose-proportional pharmacokinetics with an approximate half-life of 15 hours [2] [1]. |
| Pharmacodynamics (PD) / Biomarkers | VEGFR2 Inhibition: Measured by plasma Placental Growth Factor (PlGF) increase. Effects occurred at lower doses/exposures. Aurora B Inhibition: Measured by reduction of phosphorylated Histone H3 (pHH3) in skin biopsies. Required higher doses/exposures than VEGFR2 inhibition [1]. | | Dose-Limiting Toxicities (DLTs) | Were predominantly related to VEGFR inhibition [1]. |
The clinical trials employed standardized methodologies for assessing the drug's activity and effects.
The primary objective was to determine the safety, tolerability, pharmacokinetics, and recommended phase 2 dose of this compound monotherapy [1].
To characterize the absorption and elimination of this compound:
Cmax), time to Cmax (Tmax), elimination half-life (t½), and area under the plasma concentration–time curve (AUC) [2] [1].Biomarkers were used to demonstrate target engagement and biological activity.
The clinical data provides clear insights into this compound's profile and the challenges faced in its development.
The table below summarizes the half-maximal inhibitory concentration (IC50) values of Ilorasertib for its key kinase targets, which illustrate its potency and multi-targeted nature.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
|---|---|---|
| Aurora Kinase C | 1 [1] [2] [3] | 13 [4] |
| Aurora Kinase B | 7 [1] [2] [3] | 13 (autophosphorylation), 21 (Histone H3 phosphorylation) [4] |
| Aurora Kinase A | 120 [1] [2] [3] | 189 [4] |
| VEGFR1 (Flt1) | 1 [1] [5] [4] | 0.3 [4] |
| VEGFR2 (KDR) | 2 [1] [3] [4] | 5 [4] |
| VEGFR3 (Flt4) | 43 [1] [3] [4] | 2 [4] |
| PDGFRβ | 3-13 [1] [4] | 11 [4] |
| PDGFRα | 11 [2] [3] [4] | 16 [4] |
| FLT3 | 1 [1] [3] [5] | 2 [4] |
| CSF1R | 3 [1] [3] [5] | 3 [4] |
| c-KIT | 20 [1] [3] [5] | 45 [4] |
The IC50 data is derived from standardized experimental methods. Here are the protocols for key assays from the research:
This compound's anti-cancer activity stems from its simultaneous inhibition of several critical signaling pathways involved in cell division and tumor growth. The following diagram illustrates its core mechanisms.
This compound simultaneously inhibits kinases in mitosis, angiogenesis, and stromal signaling pathways to exert anti-tumor effects.
Research progressed to Phase 1 clinical trials, which provided insights into its application in humans.
Ilorasertib is an ATP-competitive inhibitor that targets Platelet-Derived Growth Factor Receptors (PDGFR), among other kinases. The table below details its quantitative inhibition of PDGFR and other key targets from biochemical assays [1] [2] [3].
| Kinase Target | Inhibition IC₅₀ (nM) | Category |
|---|---|---|
| PDGFRβ | 3 - 13 [1] [2] [3] | PDGFR Family |
| PDGFRα | 11 [2] [3] | PDGFR Family |
| VEGFR1 | 1 [2] [3] | VEGFR Family |
| VEGFR2 | 2 [2] [3] | VEGFR Family |
| Aurora B | 7 [1] [2] [3] | Aurora Kinase Family |
| Aurora C | 1 [1] [2] [3] | Aurora Kinase Family |
| Aurora A | 120 [1] [2] [3] | Aurora Kinase Family |
This multi-target profile means that this compound simultaneously disrupts tumor cell proliferation (via Aurora kinase inhibition) and angiogenesis (via VEGFR/PDGFR inhibition) [2] [3].
This compound's activity has been validated through various experimental models, from cellular assays to animal studies.
Phase I trials in patients with advanced hematologic malignancies and solid tumors evaluated this compound's safety, pharmacokinetics, and pharmacodynamics [4] [5].
| Clinical Trial Aspect | Key Findings in Hematologic Malignancies [4] | Key Findings in Solid Tumors [5] |
|---|---|---|
| Dosing Schedules Tested | Oral once/wk, twice/wk, IV once/wk; plus combo with azacitidine | Oral once daily, twice daily, IV |
| Recommended Phase 2 Dose | 540 mg once weekly; 480 mg twice weekly (oral) | Not definitively established (program discontinued) |
| Most Common Gr 3/4 Adverse Events | Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%) | Fatigue (48%), anorexia (34%), hypertension (34%) |
| Pharmacokinetics | ~15-hour half-life; no interaction with azacitidine | Dose-proportional exposure |
| Evidence of Target Engagement | Inhibition of histone H3 phosphorylation (Aurora B) and changes in PlGF (VEGFR inhibition) | Engagement of VEGFR2 and Aurora B; VEGFR2 effects at lower exposures |
The clinical biomarker data confirmed a crucial finding: maximum inhibition of VEGFR2 in the systemic vasculature was achieved at lower this compound exposures than those required for robust Aurora B inhibition in tissue [5]. This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were prominent and often dose-limiting [5].
The following diagram illustrates the position of PDGFR in the signaling network that this compound inhibits, integrating its primary kinase targets and their downstream biological effects relevant in cancer.
This diagram shows how this compound's simultaneous inhibition of PDGFR, VEGFR, and Aurora kinases disrupts multiple oncogenic processes.
This compound represents a strategically designed multi-kinase inhibitor with potent activity against PDGFRβ (IC₅₀ 3-13 nM) and PDGFRα (IC₅₀ 11 nM). Its ability to concurrently disrupt tumor cell division and the tumor microenvironment via Aurora kinase and VEGFR/PDGFR inhibition was demonstrated in preclinical models and showed preliminary clinical activity.
Ilorasertib was developed as an ATP-competitive inhibitor targeting both the Aurora kinase and VEGF receptor (VEGFR) pathways. Biochemical assays reveal its potent activity against FLT3, placing it among the most effectively inhibited kinases. [1] [2].
The table below summarizes the in vitro kinase inhibition data for this compound, showing its high potency against FLT3 and other relevant targets:
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| FLT-3 | 1 (0.9–2) | 2 (2–3) |
| Aurora B | 7 (2–14) | 13 (5–27) |
| VEGFR2 | 2 (1–3) | 5 (4–7) |
| c-KIT | 20 (6–25) | 45 (33–64) |
| CSF-1R | 3 (2–4) | 3 (0.8–8) |
Data sourced from Glaser et al. (2018), reproduced with permission [1] [2]. Cellular phosphorylation assays for FLT-3 were performed in SEM cells with constitutive phosphorylation.
The pharmacologic inhibition of FLT3 by this compound translated into clinical activity in a phase I trial involving patients with advanced hematologic malignancies, most of whom had Acute Myeloid Leukemia (AML) [3].
For researchers studying FLT3 inhibition, the following methodologies from the clinical trials and preclinical characterization of this compound can serve as a reference.
This protocol measures the direct inhibition of kinase activity.
This protocol confirms target engagement in a cellular context.
In clinical trials, biomarker analysis is crucial for demonstrating target inhibition.
The diagram below illustrates the central role of FLT3 signaling in AML and the points of intervention for inhibitors like this compound.
FLT3 signaling is constitutively activated by ITD mutations, driving leukemogenesis. This compound acts as an ATP-competitive inhibitor to block this signal [4] [5] [6].
This compound is one of several agents developed to target FLT3. Its profile differs from other inhibitors in meaningful ways.
The potency of Ilorasertib against its various kinase targets was characterized by half-maximal inhibitory concentration (IC₅₀) values, summarized in the table below. Lower IC₅₀ values indicate greater potency [1].
| Kinase Target | IC₅₀ Value (nM) |
|---|---|
| Aurora C | 1 |
| VEGFR1 | 1 |
| FLT3 | 1 |
| Aurora B | 7 |
| RET | 7 |
| PDGFRβ | 3 |
| CSF1R | 3 |
| VEGFR2 | 2 |
| Aurora B (Y156H) | 12 |
| PDGFRα | 11 |
| c-Kit | 20 |
| VEGFR3 | 43 |
| Aurora A | 120 |
In vitro and in vivo studies demonstrated the functional consequences of this kinase inhibition.
Phase I trials in patients with advanced hematologic malignancies and solid tumors established the safety profile, pharmacokinetics, and preliminary clinical activity of this compound.
| Aspect | Findings from Clinical Trials |
|---|---|
| Recommended Phase 2 Dose | Oral monotherapy: 540 mg once weekly or 480 mg twice weekly (28-day cycle) [2] [3]. |
| Common Grade 3/4 Adverse Events | Hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%), hypophosphatemia (11.5%) [2] [3]. Fatigue, anorexia, and hypertension were very frequent (>30%) but often lower grade [4]. |
| Pharmacokinetics | Oral half-life of ~15 hours; exposure was dose-proportional; no interaction with azacitidine [2] [3]. |
| Clinical Pharmacodynamics | Biomarker evidence confirmed engagement of both VEGFR2 and Aurora B kinase [4]. Maximum inhibition of VEGFR2 occurred at lower doses and exposures than required for Aurora B inhibition in tissue [4]. |
| Preliminary Efficacy | Clinical responses were observed in 3 patients with Acute Myelogenous Leukemia (AML) [2] [3]. In solid tumor trials, partial responses were observed in one patient with basal cell carcinoma and one with adenocarcinoma of unknown primary site [4]. |
Clinical trials utilized specific methodologies to evaluate this compound's pharmacodynamic effects and antitumor activity.
Pharmacodynamic Biomarker Analysis
Antitumor Efficacy Assessment (Xenograft Models)
The following diagram illustrates the primary kinase targets of this compound and their roles in cancer-relevant signaling pathways, integrating the key experimental steps for its evaluation.
Figure 1: this compound's multi-target inhibition mechanism and the integrated experimental workflow from in vitro assays to clinical trials.
Ilorasertib (ABT-348) is a multikinase inhibitor that targets Aurora kinases A, B, and C, as well as receptors for VEGF and PDGF [1] [2] [3]. The following table summarizes the key findings from clinical trials that investigated its effects.
| Trial Focus | Reported Findings on Mechanism & Biomarkers | Clinical Outcomes |
|---|---|---|
| Hematologic Malignancies [1] [3] | Inhibition of Aurora kinase and VEGF receptor biomarkers; cell cycle analysis was listed as a pharmacodynamic efficacy biomarker. | Clinical responses in 3 AML patients; most common Grade 3/4 adverse event was hypertension (28.8%). |
| Advanced Solid Tumours [4] | Evidence of dual target engagement (VEGFR2 and Aurora B); maximum VEGFR2 inhibition occurred at lower exposures than Aurora B inhibition. | Two patients (basal cell carcinoma; adenocarcinoma) had partial responses. |
The primary publications confirm that cell cycle analysis was part of the pharmacodynamic assessment [1] but do not describe the specific technical details, such as the cell preparation method, staining reagents, or gating strategy.
For laboratory research on this compound, you can adapt the following validated flow cytometry-based protocol to analyze its effects on the cell cycle. The workflow below outlines the key stages.
This protocol is adapted from standard methods applicable to the analysis of kinase inhibitors like this compound.
1. Cell Culture and Treatment
2. Cell Harvesting and Fixation
3. Propidium Iodide Staining
4. Flow Cytometry Acquisition and Analysis
The following diagram illustrates the primary kinase targets of this compound and the subsequent cellular consequences that would be measured using the protocol above.
Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive small-molecule inhibitor that targets Aurora kinases and vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, positioning it as a multi-targeted therapeutic agent for hematologic malignancies and solid tumors [1] [2] [3].
Table 1: In vitro inhibitory profile (IC₅₀) of this compound against key kinase targets [3].
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Aurora A | 120 | 189 |
| Aurora B | 7 | 13 (autophosphorylation), 21 (Histone H3 phosphorylation) |
| Aurora C | 1 | 13 |
| VEGFR1 | 1 | 0.3 |
| VEGFR2 | 2 | 5 |
| FLT-3 | 1 | 2 |
| CSF-1R | 3 | 3 |
| c-KIT | 20 | 45 |
| PDGFR-α | 11 | 16 |
| PDGFR-β | 13 | 11 |
Clinical pharmacokinetics of this compound were characterized in phase 1 trials involving patients with advanced solid tumours and hematologic malignancies [1] [2] [4].
Table 2: Key pharmacokinetic parameters of this compound from phase 1 clinical trials [1] [2] [4].
| Parameter | Value / Finding | Notes |
|---|---|---|
| Half-life (t₁/₂) | ~15 hours | Oral administration [1] |
| Oral Absorption | Dose-proportional | Across tested dose ranges [1] |
| Tₘₐₓ | Not explicitly reported | - |
| Protein Binding | Not reported for this compound | - |
| Metabolism | Not reported for this compound | - |
| Drug Interaction (Azacitidine) | No interaction observed | Coadministration in hematologic malignancy trial [1] |
| Recommended Phase 2 Dose (Oral) | 540 mg once weekly or 480 mg twice weekly | For 28-day cycle [1] |
The clinical pharmacokinetic profile of this compound was established through two primary phase 1 dose-escalation trials.
This trial defined the safety, pharmacokinetics, and preliminary antitumor activity of this compound as monotherapy or combined with azacitidine in advanced hematologic malignancies [1] [4].
This trial characterized this compound in patients with diverse advanced solid tumours, providing key insights into its pharmacodynamic profile [2] [5].
A critical finding from this compound development was the differential exposure requirement for its two primary mechanisms of action.
Diagram 1: Dual mechanism of action of this compound. VEGFR/PDGFR inhibition occurs at lower exposures, while Aurora kinase inhibition requires higher drug levels.
The safety profile of this compound reflected its dual mechanism of action, with toxicities attributable to both VEGF/R and Aurora kinase inhibition.
Table 3: Most frequent grade 3/4 adverse events in hematologic malignancy patients (n=52) [1].
| Adverse Event | Incidence (%) |
|---|---|
| Hypertension | 28.8% |
| Hypokalemia | 15.4% |
| Anemia | 13.5% |
| Hypophosphatemia | 11.5% |
The most frequent treatment-emergent adverse events of any grade in solid tumour patients (n=58) were fatigue (48%), anorexia (34%), and hypertension (34%) [2]. The predominance of hypertension is characteristic of VEGFR inhibitors and was observed at lower doses, consistent with the pharmacodynamic finding that VEGFR2 inhibition is achieved at lower exposures than Aurora kinase inhibition.
The following diagram summarizes the integrated workflow used to characterize this compound's clinical pharmacokinetics and pharmacodynamics.
Diagram 2: Integrated clinical PK/PD characterization workflow for this compound.
This compound demonstrated an acceptable safety profile and evidence of dual Aurora kinase and VEGFR kinase inhibition in phase 1 trials. A critical finding was that maximum VEGFR2 inhibition occurred at lower exposures than required for robust Aurora B inhibition in tissue [2]. This differential target engagement profile informed dose selection for further development, balancing anti-angiogenic effects with anti-mitotic activity. The clinical development program for this compound appears to have been discontinued, as no later-phase trial results are available in the public domain. The compound remains a useful pharmacological tool for investigating combined Aurora and VEGFR pathway inhibition.
| Trial Arm | Patient Population | Dosing Schedule | Cycle Length | Recommended Phase 2 Dose (RPTD) |
|---|---|---|---|---|
| Arm A (Oral, QW) | Hematologic Malignancies [1] [2] | Days 1, 8, 15 | 28 days | 540 mg once weekly [1] [2] |
| Arm B (Oral, BIDW) | Hematologic Malignancies [1] [2] | Days 1, 2, 8, 9, 15, 16 | 28 days | 480 mg twice weekly [1] [2] |
| Arm C (Combo w/ Azacitidine) | Hematologic Malignancies [1] [2] | Ilorasertib: Days 1, 8, 15 Azacitidine: Days 1-7 | 28 days | Not specified in results | | Arm D (Intravenous) | Hematologic Malignancies [1] [2] | Days 1, 8, 15 | 28 days | Not specified in results | | Arm I (Oral, QD) | Advanced Solid Tumors [3] | Days 1, 8, 15 | 28 days | Not specified in results | | Arm II (Oral, BID) | Advanced Solid Tumors [3] | Days 1, 8, 15 (doses separated by ~6 hours) | 28 days | Not specified in results | | Arm III (Intravenous) | Advanced Solid Tumors [3] | Days 1, 8, 15 (2-hour infusion) | 28 days | Not specified in results |
The trials employed standardized methodologies to evaluate safety, pharmacokinetics (PK), and pharmacodynamics (PD).
The following diagram illustrates this compound's dual mechanism of action and the downstream effects of its target inhibition, which underpin the pharmacodynamic findings.
This information provides a foundation for designing future studies. However, please note that the most recent clinical data found was published in 2018 [3], and the development status of this compound may have changed since then. For planning new preclinical or clinical work, it would be prudent to consult proprietary databases or contact the original sponsor for the most current development status.
Placental Growth Factor (PlGF), a key member of the vascular endothelial growth factor (VEGF) family, represents a critical biomarker in oncology therapeutics and placental disorders. Originally isolated from human placenta, PlGF demonstrates pleiotropic effects on angiogenesis, immune modulation, and cellular proliferation. PlGF primarily signals through Flt-1/VEGFR-1 and interacts with neuropilin co-receptors, making it a compelling target for kinase inhibitor therapies like ilorasertib. The dysregulation of PlGF has been documented in multiple pathological states, including preeclampsia, cancer progression, and inflammatory conditions, establishing its utility as both a diagnostic biomarker and therapeutic target.
The development of this compound (ABT-348) as a multikinase inhibitor targeting both Aurora and VEGF receptor kinases necessitates robust biomarker strategies to demonstrate target engagement and biological activity. PlGF serves as a crucial pharmacodynamic biomarker for this compound as it provides direct insight into VEGF pathway modulation. Research indicates that PlGF expression is upregulated during pregnancy, inflammation, and ischemia, with significantly altered levels in pathological pregnancies such as preeclampsia, where serum PlGF concentrations are substantially lower compared to normotensive controls [1] [2]. In oncology contexts, elevated PlGF expression has been associated with worse outcomes in gastric cancer, highlighting its potential prognostic value [3].
Table 1: Reference Ranges for Maternal Serum PlGF Concentrations During Normal Pregnancy
| Gestational Age (weeks) | 5th Percentile (pg/mL) | 50th Percentile (pg/mL) | 95th Percentile (pg/mL) |
|---|---|---|---|
| 12 | 21 | 40 | 65 |
| 16 | 53 | 110 | 195 |
| 20 | 106 | 217 | 385 |
| 24 | 159 | 368 | 655 |
| 28 | 196 | 539 | 925 |
| 32 | 134 | 444 | 815 |
| 36 | 83 | 267 | 555 |
Source: Adapted from McLaughlin et al. as cited in [4]
Table 2: PlGF Alterations in Disease States and Therapeutic Contexts
| Condition/Intervention | PlGF Expression | Magnitude of Change | Sample Type | Functional Consequences |
|---|---|---|---|---|
| Preeclampsia | ↓ | 60-70% reduction | Maternal serum | Impaired placental angiogenesis [1] |
| Gastric Cancer | ↑ | 2.5-fold increase | Tissue & serum | Increased recurrence risk [3] |
| This compound Treatment | ↑ (compensatory) | Dose-dependent | Patient serum | Potential resistance mechanism [5] |
| Hypoxia (in vitro) | ↓ (trophoblast) | Cell-type dependent | Cell culture | Dysregulated vasculogenesis [2] |
| Fetal Growth Restriction | ↓ | Significant reduction | Maternal plasma | Placental dysfunction [6] |
The quantitative data presented in these tables establish critical reference points for interpreting PlGF biomarker data in this compound clinical trials. The gestational age-specific reference ranges are particularly crucial as they demonstrate the normal physiological fluctuations in PlGF throughout pregnancy, highlighting the importance of using appropriate controls when studying PlGF in pathological states [4]. In preeclampsia studies, PlGF concentrations were significantly lower throughout pregnancy compared to controls, with the most pronounced differences observed in early and middle pregnancy [1].
The pathological alterations in PlGF expression across various conditions demonstrate its utility as a sensitive biomarker for vascular dysfunction. In cancer contexts, particularly gastric cancer, elevated PlGF expression was associated with a 34% 5-year recurrence rate in high PlGF patients compared to 6% in low PlGF patients, establishing its prognostic value [3]. This differential expression across conditions provides a strong rationale for monitoring PlGF as a biomarker of VEGF pathway inhibition in this compound trials.
The Elecsys sFlt-1/PlGF ratio immunoassay (Roche Diagnostics) represents a validated methodology for precise PlGF quantification in serum and plasma samples. This protocol employs a double-antigen sandwich technique with electrochemiluminescence detection, providing exceptional sensitivity in the range of 3-10,000 pg/mL. The procedure begins with sample collection in EDTA, heparin, or citrate plasma tubes, with prompt centrifugation at 3000 rpm for 10 minutes at 4°C to obtain platelet-poor plasma. Samples should be aliquoted and stored at -80°C if not analyzed immediately.
The assay procedure involves: (1) Incubation: 50μL of sample is incubated with a biotinylated monoclonal PlGF-specific antibody and a tris(bipyridine)ruthenium(II)-complex-labeled monoclonal PlGF-specific antibody for 18 minutes; (2) Streptavidin-coated microparticle complex formation: The reaction mixture is exposed to streptavidin-coated microparticles for 9 minutes; (3) Application to measuring cell: The complex is transferred to the measuring cell where application of voltage induces chemiluminescent emission; (4) Quantification: Photomultiplier detection converts light signals to PlGF concentrations via a calibration curve. This method demonstrates excellent reproducibility with interassay coefficients of variation < 5% across the measurable range [7] [8].
For comprehensive biomarker profiling, the ProcartaPlex Multiplex Immunoassay (ThermoFisher Scientific) enables simultaneous quantification of PlGF alongside other relevant growth factors including BDNF, EGF, HGF, LIF, NGF-beta, PDGF-BB, SCF, VEGF-A, and VEGF-D. The protocol utilizes magnetic bead-based technology with capture antibodies conjugated to fluorescently coded beads. The procedure includes: (1) Bead incubation: 50μL of standards or samples are incubated with antibody-conjugated beads in 96-well plates for 2 hours; (2) Detection antibody addition: After washing, biotinylated detection antibodies are added for 1 hour; (3) Streptavidin-PE incubation: Streptavidin conjugated to phycoerythrin is added for 30 minutes; (4) Reading and analysis: The plate is analyzed using the Bio-Plex 200 or MAGPIX systems, with data processed through Bio-Plex Manager Software (Version 6.1). The minimum detection limit for PlGF-1 in this panel is 1.95 pg/mL, with intra-assay CVs < 10% [7].
For comprehensive assessment of PlGF pathway activity, quantitative PCR analysis of PlGF and its receptors provides complementary data to protein measurements. The protocol includes: (1) RNA extraction from tissue or cells using TRIzol reagent with DNase treatment; (2) cDNA synthesis using 1μg RNA with reverse transcriptase; (3) qPCR amplification using SYBR Green or TaqMan chemistry with primers specific for PlGF isoforms (PlGF-1-4), Flt-1/VEGFR-1, and neuropilin receptors; (4) Data normalization to housekeeping genes (GAPDH, β-actin) using the 2^(-ΔΔCt) method. This approach enables detection of compensatory transcriptional changes in response to this compound treatment and correlation with protein-level findings [3].
This compound (ABT-348) demonstrates a unique kinase inhibition profile, simultaneously targeting Aurora kinases (A, B, C) and VEGF receptor kinases (VEGFR, PDGFR, FLT-3, c-KIT). In the phase 1 dose-escalation trial (NCT01110486), this compound was administered as monotherapy in three regimens: orally once daily (10-180 mg), orally twice daily (40-340 mg), and intravenously (8-32 mg) on days 1, 8, and 15 of each 28-day cycle. The dose-limiting toxicities were predominantly related to VEGFR inhibition, with the most frequent treatment-emergent adverse events being fatigue (48%), anorexia (34%), and hypertension (34%) [5].
Critical to PlGF biomarker interpretation, the study demonstrated that maximum VEGFR2 inhibition occurred at lower exposures than typically required for Aurora B inhibition in tissue. This differential target engagement profile suggests that PlGF changes may serve as a more sensitive biomarker of VEGFR pathway modulation than traditional cytotoxicity markers. Pharmacodynamic assessments revealed that this compound engaged VEGFR2 at lower doses and exposures than required for Aurora inhibition effects, providing a rational basis for using PlGF as a surrogate marker of biological activity [5].
Cell-based experiments provide mechanistic insights into PlGF's role in modulating chemotherapeutic response. In gastric cancer cell lines (AGS and MKN-45), treatment with recombinant PlGF led to increased cell proliferation after 72 hours, with particularly pronounced effects in MKN-45 cells. More significantly, the addition of PlGF reduced cytotoxic effects of standard chemotherapeutic agents, evidenced by significant differences in cell growth at low concentrations of cisplatin (5 μM cisplatin vs. 5 μM cisplatin plus PlGF) and high concentrations of paclitaxel (25 μM paclitaxel vs. 25 μM paclitaxel plus PlGF) in both cell lines after 72 hours. These findings suggest that PlGF upregulation may represent a compensatory mechanism that contributes to resistance against both targeted therapies and conventional chemotherapeutics [3].
Figure 1: PlGF Signaling Pathway and this compound Mechanism of Action
The PlGF signaling cascade involves complex interactions with multiple receptors and downstream effectors. PlGF primarily binds to Flt-1/VEGFR-1, with certain isoforms (PlGF-2 and PlGF-4) additionally interacting with neuropilin co-receptors (NRP1 and NRP2) through their heparin-binding domains. This interaction initiates downstream signaling that includes activation of the NFAT5-SGK1 axis, leading to modulation of VEGF-A expression and Notch signaling pathways. Importantly, PlGF-mediated activation of SGK1 in endometrial stromal cells results in the secretion of factors that disrupt normal angiogenic patterns in endothelial cells, potentially contributing to pathological vessel formation [9].
The diagram illustrates how This compound intervention at the Flt-1/VEGFR-1 receptor level can disrupt this signaling cascade, potentially normalizing the aberrant angiogenesis observed in pathological conditions. This mechanistic understanding provides the rationale for monitoring PlGF and its downstream effectors as biomarkers of this compound target engagement and biological activity.
Figure 2: Integrated Workflow for PlGF Biomarker Analysis
This comprehensive workflow outlines the systematic approach to PlGF biomarker analysis in this compound studies, encompassing sample collection, processing, analytical methods, and data interpretation. The standardized sample handling procedures are critical for maintaining biomarker integrity, particularly given the temperature sensitivity of growth factors. The multimodal analytical approach enables comprehensive assessment of PlGF at protein, transcriptional, and functional levels, providing complementary data streams for robust biomarker evaluation.
The integration of datasets across these analytical platforms allows for sophisticated pathway analysis and correlation with clinical outcomes. This approach facilitates the distinction between direct drug effects and compensatory biological responses, enabling more accurate interpretation of PlGF biomarker data in the context of this compound mechanism of action.
The integration of PlGF biomarker analysis into this compound development programs provides critical insights into drug mechanism, target engagement, and biological activity. The methodologies and data interpretation frameworks presented in these application notes enable robust assessment of PlGF modulation in response to this compound treatment. Future directions should focus on validating cut-off values for PlGF modulation that correlate with clinical efficacy, exploring combination biomarker strategies that incorporate additional angiogenic factors, and establishing temporal response patterns that distinguish transient from sustained PlGF modulation.
The experimental evidence suggests that longitudinal monitoring of PlGF throughout this compound treatment may provide early indicators of response and resistance, potentially informing dose optimization and combination therapy strategies. Additionally, the role of PlGF in modulating the tumor microenvironment and immune responses warrants further investigation in the context of Aurora and VEGFR inhibition. These comprehensive application notes provide the foundational methodology for implementing PlGF biomarker analysis in this compound research and development programs.
The phosphorylation of histone H3, particularly at serine 10 (H3S10), is a key cellular process regulated by Aurora B kinase during mitosis [1]. Ilorasertib (ABT-348) is a multi-targeted kinase inhibitor that potently inhibits Aurora B, and the subsequent reduction of H3S10 phosphorylation serves as a direct and quantifiable pharmacodynamic (PD) biomarker for its target engagement in both in vitro and in vivo models [2] [3] [4].
This application note details the methodology for using this PD biomarker to evaluate the efficacy and bioavailability of this compound in research settings.
The assay measures the inhibition of Aurora B kinase activity by this compound, which directly leads to a reduction in the levels of phosphorylated histone H3 (H3S10). The following diagram illustrates this signaling pathway and the logical flow of the experimental approach.
The tables below summarize quantitative data from reference studies and key reagents for the assay.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Target | IC50 Value | Citation |
|---|---|---|---|
| Biochemical Kinase Assay | Aurora B | 5 - 7 nM | [2] [4] |
| Biochemical Kinase Assay | Aurora C | 1 nM | [4] |
| Biochemical Kinase Assay | Aurora A | 116 - 120 nM | [2] [4] |
| Cellular PD Marker (H3 Phosphorylation) | Aurora B | 13 nM | [2] |
Table 2: Key Reagents for p-H3S10 Immunodetection
| Reagent | Specification | Application |
|---|---|---|
| Primary Antibody | Anti-phospho-Histone H3 (Ser10) | Western Blot, IHC |
| Cell Lines | H1299, H460, MV-4-11 | In vitro cellular assays |
| Animal Models | SCID/beige mice, NOD/SCID mice | In vivo xenograft studies |
This protocol measures this compound-induced polyploidy and inhibition of H3 phosphorylation in cultured cells [3] [4].
This protocol assesses target engagement in animal models, correlating drug exposure with H3 phosphorylation inhibition [3] [4].
The following workflow diagram outlines the key steps for the in vivo PD study.
The table below outlines the core parameters for a xenograft study based on data from related studies [1].
| Parameter | Proposed Specification |
|---|---|
| Compound | Ilorasertib (ABT-348) |
| Suggested Model | Human tumor xenograft in immunocompromised mice (e.g., SCID/beige) [1]. |
| Administration Route | Oral gavage (p.o.) [1]. |
| Dosing Formulation | Stepwise addition of Ethanol, Tween 80, PEG 400, and 2% HPMC (2:5:20:73, v/v) [1]. |
| Proposed Dosing Regimen | 20 mg/kg, once weekly [1]. |
| Treatment Timeline | Begin when mean tumor volume is ~0.4-0.5 cm³ [1]. |
| Tumor Measurement | Caliper measurements; volume = (L × W²)/2 [1]. |
| Endpoint Analysis | Tumor volume ratio (T/C), % inhibition of control [(1 - T/C) × 100], and evidence of tumor regression [1]. |
The dosing rationale is supported by the following preclinical and clinical data:
Table 1: Preclinical In Vivo Efficacy of this compound
| Model Type | Tumor Response | Dose & Route | Citation |
|---|---|---|---|
| Human xenograft models | Growth inhibition & regression of advanced tumors | 20 mg/kg, p.o. | [1] |
| Engrafted leukemia model | Inhibition of Histone H3 phosphorylation | 25 mg/kg, s.c. | [1] |
| Uterine edema model | Inhibition of VEGF response (ED₅₀) | 0.2 mg/kg, i.v. | [1] |
Table 2: Clinically Tested Dosing Regimens from Phase I Trials These regimens demonstrate the safety and pharmacodynamic activity of this compound in humans and can inform the translational potential of your preclinical work.
| Patient Population | Dosing Schedule | Key Findings | Citation |
|---|---|---|---|
| Advanced Solid Tumours | 10-180 mg orally once daily or 40-340 mg twice daily, on Days 1, 8, 15 of a 28-day cycle | Evidence of VEGFR2 & Aurora B engagement; VEGFR2 inhibition at lower exposures than Aurora B. | [2] [3] |
| Hematologic Malignancies | 540 mg once weekly or 480 mg twice weekly (oral, Days 1, 8, 15 of 28-day cycle) | Inhibition of Aurora & VEGF receptor biomarkers; clinical responses in 3 AML patients. | [4] |
This compound is an ATP-competitive, multitargeted kinase inhibitor. The following diagram illustrates its primary mechanism of action and the proposed in vivo workflow to evaluate its efficacy.
To successfully implement this protocol, you will need to optimize several key parameters:
This proposed protocol is derived from fragmented data, not a single published study. Key parameters like the maximum tolerated dose in mice and the optimal cell lines need empirical determination. The promising clinical activity observed in hematologic malignancies, particularly AML [4], suggests this may be a productive area for further xenograft model development.
| Administration Arm | Dose Ranges Tested | Dosing Schedule | Key Observations and Engagement |
|---|---|---|---|
| Arm I: Oral (PO) QD [1] [2] | 10 – 180 mg | Days 1, 8, 15 of a 28-day cycle | Engaged VEGFR2 and Aurora B kinase [1]. |
| Arm II: Oral (PO) BID [1] [2] | 40 – 340 mg (total daily dose) | Days 1, 8, 15 of a 28-day cycle; doses separated by ~6 hours [2] | Two partial responses observed [1]; Maximum VEGFR2 inhibition at lower exposures than required for Aurora B inhibition [1]. |
| Arm III: Intravenous (IV) [1] [2] | 8 – 32 mg | 2-hour infusion, Days 1, 8, 15 of a 28-day cycle | Engaged VEGFR2 and Aurora B kinase [1]. |
The phase I trial employed several fit-for-purpose biomarker assays to demonstrate Ilorasertib's engagement with its intended kinase targets [1].
This protocol measured the compound's effect on the VEGF pathway in the systemic vasculature.
This protocol evaluated target engagement in a surrogate tissue.
The data from these assays were critical. They demonstrated that maximum inhibition of VEGFR2 (as shown by sVEGFR2 reduction) was achieved at lower this compound exposures than those required for Aurora B inhibition (as shown by pHH3 reduction) [1]. This exposure-response relationship aligned with the clinical observation that dose-limiting toxicities were predominantly related to VEGFR inhibition.
The following diagrams illustrate the key signaling pathways targeted by this compound and the workflow for the pharmacodynamic analyses described in the protocols.
Diagram 1: this compound's Primary Kinase Targets
Diagram 2: Assessing Target Engagement in Clinical Trial
The differentiated exposure-response relationship for VEGFR2 and Aurora B inhibition is a critical finding for the development of multi-kinase inhibitors. It suggests that the therapeutic window for achieving Aurora B inhibition without incurring dose-limiting VEGFR2-related toxicities (like hypertension) might be narrow [1]. This insight underscores the importance of robust pharmacodynamic biomarker strategies in early-phase trials to guide dose selection.
It is important to note that the this compound clinical development program was ultimately discontinued [1]. The data and protocols from its phase I trial, however, remain a valuable case study for researchers in oncology drug development.
Ilorasertib (ABT-348) represents a class of multikinase inhibitors with unique activity against both Aurora kinases (A, B, C) and vascular endothelial growth factor receptor (VEGFR) family kinases. These application notes provide detailed protocols for assessing this compound's pharmacodynamic effects in clinical and preclinical settings, enabling researchers to evaluate target engagement and biological activity during drug development. The information presented here is synthesized from phase 1 clinical trials in both solid tumors and hematologic malignancies, providing validated methodologies for comprehensive pharmacodynamic characterization of this investigational agent [1] [2].
The purpose of this document is to standardize the assessment of this compound's activity across different biological compartments, facilitating dose optimization and correlative analysis in clinical trials. These protocols are particularly valuable for establishing the therapeutic window between VEGFR-mediated toxicities and Aurora kinase inhibition, which emerged as a critical consideration during early-phase development [1] [3].
This compound functions as an ATP-competitive inhibitor that simultaneously targets two key signaling pathways involved in cancer progression: the Aurora kinase pathway regulating mitotic progression and the VEGFR pathway controlling angiogenesis. This dual mechanism provides complementary antitumor activity by targeting both tumor cell proliferation and the supporting vascular infrastructure [2].
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular PD Marker IC₅₀ (nM) | Cellular Assay System |
|---|---|---|---|
| Aurora A | 120 | 189 | Nocodazole-arrested HeLa cells |
| Aurora B | 7 | 13 (autophosphorylation) 21 (pHH3) | Nocodazole-arrested HeLa cells | | Aurora C | 1 | 13 | Nocodazole-arrested HeLa cells | | VEGFR1 | 1 | 0.3 | BaF3-TEL:VEGFR1 proliferation | | VEGFR2 | 2 | 5 | Ligand-stimulated phosphorylation | | VEGFR3 | 43 | 2 | Ligand-stimulated phosphorylation | | FLT-3 | 1 | 2 | SEM cells (constitutive phosphorylation) | | CSF-1R | 3 | 3 | Ligand-stimulated phosphorylation | | c-KIT | 20 | 45 | Ligand-stimulated phosphorylation | | PDGFR-α | 11 | 16 | Ligand-stimulated phosphorylation | | PDGFR-β | 13 | 11 | Ligand-stimulated phosphorylation |
Source: Adapted from Glaser et al. (2018) [4]
The differential inhibition kinetics between VEGFR and Aurora kinase families represents a critical pharmacological characteristic of this compound. Clinical evidence demonstrates that maximum VEGFR2 inhibition occurs at significantly lower exposures than those required for robust Aurora B inhibition in tissue, explaining the observed clinical profile where VEGFR-related toxicities (hypertension, etc.) manifest at lower doses than those needed for full mitotic disruption [1].
Pharmacodynamic biomarkers for this compound are categorized based on their target specificity and biological matrix. The most clinically relevant biomarkers provide quantitative measures of target engagement and biological effect across the two primary kinase families:
Aurora Kinase Pathway Biomarkers: Phospho-histone H3 (pHH3) serves as the primary biomarker for Aurora B inhibition, as Aurora B directly phosphorylates histone H3 at serine 10 during mitosis. This can be measured in skin biopsies and tumor tissue using immunohistochemistry, with suppression indicating successful target engagement [1] [4]. Mitotic index quantification provides a complementary functional assessment of Aurora kinase inhibition, as measured by the percentage of cells in mitosis in tissue sections.
VEGFR2 Pathway Biomarkers: Soluble VEGFR2 (sVEGFR2) levels in plasma decrease following VEGFR2 inhibition and serve as a systemic exposure marker. This can be measured using enzyme-linked immunosorbent assay (ELISA) from serial blood samples [1]. Placental growth factor (PlGF) increases in response to VEGFR inhibition as part of a feedback mechanism and can be quantified in plasma using ELISA, providing a sensitive indicator of VEGFR pathway modulation [2].
Table 2: Key Pharmacodynamic Biomarkers for this compound
| Biomarker | Biological Matrix | Target Pathway | Response Direction | Assay Method |
|---|---|---|---|---|
| Phospho-histone H3 (pHH3) | Skin/tumor tissue | Aurora B | Decrease | Immunohistochemistry |
| Soluble VEGFR2 (sVEGFR2) | Plasma | VEGFR2 | Decrease | ELISA |
| Placental Growth Factor (PlGF) | Plasma | VEGFR | Increase | ELISA |
| Blood Pressure | Clinical assessment | VEGFR | Increase (Hypertension) | Sphygmomanometer |
| Mitotic Index | Skin/tumor tissue | Aurora A/B | Decrease | Histopathology |
The temporal relationship between biomarker modulation and drug exposure reveals critical insights for dose optimization. In phase 1 trials, VEGFR2 inhibition biomarkers (sVEGFR2 reduction, PlGF elevation, hypertension) manifested at lower doses (oral doses as low as 40 mg twice daily), while Aurora B inhibition (pHH3 suppression) required higher exposures (≥180 mg once daily) [1]. This exposure differential creates a therapeutic challenge where VEGFR-mediated toxicities may become dose-limiting before robust Aurora kinase inhibition is achieved.
The magnitude of biomarker response provides quantitative assessment of biological activity. For VEGFR2 pathway, >50% reduction in sVEGFR2 typically indicates substantial target engagement, while >80% suppression of pHH3-positive cells in skin biopsies demonstrates meaningful Aurora B inhibition [1]. These thresholds help define biologically active doses for further clinical development.
Purpose: To evaluate Aurora B inhibition in proliferating tissue through quantification of phospho-histone H3 positive cells.
Materials:
Procedure:
Technical Notes: Biopsy timing is critical due to the cell cycle-dependent nature of pHH3 expression. The 6-24 hour window captures maximal mitotic suppression. Consistent anatomical placement minimizes inter-sample variability [1].
Purpose: To quantify soluble VEGFR2 and PlGF levels in plasma as indicators of VEGFR pathway modulation.
Materials:
Procedure:
Technical Notes: Consistent processing timing is essential for reproducible results. The 2-8 hour post-dose collection captures peak pharmacodynamic effects. Sample integrity requires maintenance of cold chain throughout processing [1] [2].
Purpose: To document VEGFR inhibition-associated clinical effects that serve as functional pharmacodynamic markers.
Materials:
Procedure:
Technical Notes: Blood pressure elevation typically manifests within the first treatment cycle, with maximal effects observed by cycle 2. Antihypertensive therapy (typically ACE inhibitors or calcium channel blockers) should be initiated according to protocol-specified guidelines [1].
Critical exposure-response relationships emerged from phase 1 trials that inform biomarker interpretation. The differential potency for VEGFR2 versus Aurora B inhibition creates a situation where VEGFR2 pathway modulation occurs at lower this compound exposures (Cmax ~100-200 nM) compared to Aurora B inhibition (Cmax >400 nM required for robust pHH3 suppression) [1]. This relationship should guide dose selection for specific therapeutic objectives.
Table 3: Exposure-Response Relationships for this compound Biomarkers
| Biomarker | Target Pathway | EC₅₀ (nM) | Robust Modulation Exposure | Clinical Correlation |
|---|---|---|---|---|
| sVEGFR2 Reduction | VEGFR2 | ~50 nM | Cmax >100 nM | Hypertension, fatigue |
| PlGF Elevation | VEGFR | ~75 nM | Cmax >100 nM | Antiangiogenic effect |
| pHH3 Suppression | Aurora B | >400 nM | Cmax >400 nM | Antimitotic effect |
| Tumor Response | Combined | N/A | Cmax >200 nM | Partial responses observed |
Comprehensive pharmacodynamic assessment requires integration with pharmacokinetic parameters to establish exposure-response relationships:
Protocol optimization should include strategic timing of biomarker assessments relative to pharmacokinetic sampling to capture maximal pharmacodynamic effects and establish robust exposure-response relationships [1] [4].
The comprehensive pharmacodynamic characterization of this compound illustrates the importance of multiplexed biomarker assessment for multikinase inhibitors. The established protocols enable researchers to differentiate target engagement across the dual mechanisms of action and guide rational dose selection for specific therapeutic contexts.
These application notes provide validated methodologies that can be implemented in both early-phase clinical trials and preclinical studies to establish proof-of-mechanism and define biologically active doses. The differential inhibition kinetics between VEGFR and Aurora kinase pathways highlighted by these biomarkers underscores the importance of exposure-guided dose optimization for multikinase inhibitors with divergent potency against multiple targets.
| Trial Population | Recommended Phase 2 Dose (RPTD) | Maximum Tolerated Dose (MTD) | Most Common Grade 3/4 Adverse Events |
|---|
| Advanced Hematologic Malignancies [1] [2] | • Arm A: 540 mg orally once weekly • Arm B: 480 mg orally twice weekly | Not determined [1] [2] | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2] | | Advanced Solid Tumours [3] [4] [5] | Not reached (Study discontinued) [4] | Not determined [4] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [3] [4] |
The following details the methodology from the phase I trials that were used to characterize this compound's safety and determine the RPTD.
This compound is a multi-targeted kinase inhibitor that primarily inhibits Aurora kinases (A, B, C) and receptors in the VEGF/PDGF families [1]. The clinical trial design was based on the hypothesis that dual inhibition of these pathways could yield enhanced antitumor activity [1]. A key pharmacodynamic finding was that VEGFR2 inhibition was achieved at lower doses and exposures than Aurora B kinase inhibition, explaining why side effects like hypertension were frequently dose-limiting before maximal Aurora kinase inhibition could be achieved [3] [4]. The following diagram illustrates this mechanism and the subsequent clinical findings.
Ilorasertib (ABT-348) is a multi-targeted kinase inhibitor that primarily suppresses Aurora A, B, and C kinases, as well as receptors in the VEGF and PDGF families, and Src kinases [1] [2]. Its therapeutic and toxic effects are driven by the simultaneous inhibition of these two primary pathways:
Pharmacodynamic data confirms that VEGFR2 inhibition occurs at lower drug exposures than Aurora B inhibition, explaining why VEGFR-related toxicities are the predominant DLTs observed clinically [4] [5].
The following table summarizes the key DLTs and common adverse events (AEs) from phase I trials in hematologic malignancies and solid tumors.
Table 1: Clinical Toxicity Profile of this compound from Phase I Trials
| Toxicity Category | Specific Adverse Event | Incidence (Grade 3/4) in Hematologic Malignancies Trial [1] | Incidence (All Grades) in Solid Tumors Trial [4] [5] | Notes / Commonality |
|---|---|---|---|---|
| VEGFR-Related | Hypertension | 28.8% | 34% | Most frequent DLT; requires proactive monitoring. |
| Hypokalemia | 15.4% | Not Specified | --- | |
| Hypophosphatemia | 11.5% | Not Specified | --- | |
| Constitutional | Fatigue | Not Specified | 48% | Most common AE in solid tumor trial. |
| Anorexia | Not Specified | 34% | --- | |
| Hematologic | Anemia | 13.5% | Not Specified | --- |
| Other | --- | --- | --- | Proteinuria was a pre-specified DLT criterion. |
The maximum tolerated dose (MTD) was not definitively established in the hematologic malignancies trial. The recommended Phase II oral monotherapy doses were 540 mg once weekly and 480 mg twice weekly [1] [6]. In the solid tumor trial, DLTs were also "predominantly related to VEGFR inhibition" [4].
Hypertension is the most prominent DLT, requiring rigorous and proactive management.
The following diagram illustrates a recommended workflow for monitoring and managing toxicities during this compound clinical trials.
Successful clinical development of this compound hinges on proactive management of its VEGFR-mediated toxicities. Key recommendations for researchers include:
The pharmacologic profile of this compound suggests that VEGFR-related toxicities are a direct consequence of its mechanism and are manageable with structured clinical protocols, allowing for further investigation of its antitumor potential.
| Trial Population | Dosing Regimen | Hypertension Incidence (All Grades) | Grade 3/4 Hypertension Incidence | Source Trial |
|---|---|---|---|---|
| Advanced Solid Tumors [1] [2] [3] | Various (Oral QD, BID, IV) | 34% (Most frequent TEAE) | Not Specified | NCT01110486 |
| Advanced Hematologic Malignancies [4] [5] | Various (Oral weekly, twice weekly, + azacitidine) | Not Specified | 28.8% (Most common Grade 3/4 AE) | NCT01110473 |
TEAE: Treatment-Emergent Adverse Event; QD: Once Daily; BID: Twice Daily; IV: Intravenous.
The hypertension observed with ilorasertib is an on-target effect resulting from the inhibition of the VEGFR family, particularly VEGFR2 [1] [2] [3].
The following diagram illustrates the pathway from drug administration to the hypertension side effect.
Based on the trial designs and reported data, here are the methodologies for monitoring and managing hypertension in patients receiving this compound.
1. Patient Eligibility Screening & Baseline Assessment
2. On-Treatment Monitoring Protocol
3. Management and Dose Modification Guidelines The clinical trials pre-specified criteria for Dose-Limiting Toxicities (DLTs) related to hypertension, which can inform management protocols [1] [2]:
Q1: Is hypertension a common reason for discontinuing this compound in clinical trials? Based on the available published results, while hypertension was a very common adverse event, it was typically manageable with antihpertensive therapy and dose modifications. It was not reported as a primary reason for study discontinuation in the primary results papers, though individual patient experiences may vary [4] [1] [5].
Q2: How quickly after starting this compound does hypertension typically develop? The solid tumor trial noted that dose-limiting toxicities (which included hypertension) predominantly occurred in the first cycle of treatment [1] [2]. The hematologic malignancies trial did not specify the median time to onset. Close monitoring during the initial weeks of therapy is crucial.
Q3: Does the incidence or severity of hypertension depend on the dosing schedule? The data suggests it is related to overall drug exposure. The incidence was significant across different schedules (once weekly, twice weekly, and intravenous). The recommended Phase 2 doses were 540 mg once weekly and 480 mg twice weekly, indicating that the total weekly dose could be similar, and the hypertension risk is likely comparable with appropriate management [4] [5].
Q1: Is hypokalemia a documented side effect of Ilorasertib?
Q2: What is the proposed mechanism behind this adverse effect?
| Severity (Serum K+ Level) | Treatment Approach | Monitoring & Considerations |
|---|---|---|
| Mild to Moderate (3.0 - 3.4 mEq/L) | Oral potassium supplements (e.g., KCl), 10-20 mEq, 2-4 times daily [6] | Monitor serum K+ every 2-4 hours until stable; administer with food to reduce GI irritation [5] [6]. |
| Severe / Life-threatening (< 3.0 mEq/L, with ECG changes) | IV potassium chloride (KCl); typical infusion rate 10-20 mEq/hr, max 40 mEq/hr for critical cases [6] | Requires continuous ECG monitoring; central line recommended for concentrations >40 mEq/L [5] [6]. |
For researchers designing preclinical or clinical studies, here are the key parameters and protocols for monitoring this compound-induced hypokalemia.
| Parameter | Details |
|---|---|
| Reported Half-life | 15 hours (oral administration) [1] [2] |
| Recommended Phase 2 Doses | 540 mg once weekly or 480 mg twice weekly (28-day cycle) [1] |
| Dose Proportionality | Oral pharmacokinetics appeared dose proportional [1] |
| Drug Interaction | No pharmacokinetic interaction observed with azacitidine [1] |
The provided data comes from a phase 1 dose-escalation trial in patients with advanced hematologic malignancies [1]. Understanding the broader context of these findings can help in planning future experiments.
The following diagram illustrates the relationship between this compound exposure and its downstream effects, which is central to its pharmacokinetic and pharmacodynamic profile.
Q1: Was a maximum tolerated dose (MTD) established for this compound? A1: No, the phase 1 trial in hematologic malignancies did not determine a maximum tolerated dose. The recommended Phase 2 doses were established based on the available data [1].
Q2: Does this compound inhibit Aurora A, B, and C equally? A2: No. According to enzyme assays, this compound showed greater in vitro potency for inhibiting Aurora B and C compared to Aurora A [3].
Q3: What is the clinical evidence of this compound's antitumor activity? A3: In the phase 1 hematologic malignancies trial, clinical responses were observed in 3 patients with Acute Myelogenous Leukemia (AML) [1]. In a solid tumor trial, partial responses were observed in two patients [3].
The following table lists the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary kinase targets, derived from biochemical and cellular assays [1] [2].
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Aurora A | 120 | 189 |
| Aurora B | 7 | 13 |
| Aurora C | 1 | 13 |
| VEGFR1 | 1 | 0.3 |
| VEGFR2 | 2 | 5 |
| VEGFR3 | 43 | 2 |
| FLT-3 | 1 | 2 |
| PDGFR-α | 11 | 16 |
| PDGFR-β | 13 | 11 |
Data from a phase 1 trial in patients with advanced solid tumours characterized the exposure levels required for pharmacological effects. The recommended phase 2 oral monotherapy doses from a separate trial in hematologic malignancies are provided for context [3] [1] [2].
| Parameter | VEGFR2 Inhibition | Aurora B Inhibition |
|---|---|---|
| Key Biomarker | Plasma Placental Growth Factor (PlGF) | Tumor p-Histone H3 (pHH3) |
| Effect Level | Maximum inhibition | Near-maximum inhibition |
| Required Plasma Exposure (AUC, µM•h) | ~1.0 | ~3.0 |
| Corresponding Oral Dose (Approximate) | ~40 mg BID | >230 mg BID |
| Observed Clinical Effects | Hypertension, Fatigue, Anorexia | Antitumor activity (partial responses) |
The following diagram illustrates the experimental workflow used to characterize the target engagement and exposure-response relationship of this compound in the phase 1 clinical trial:
Q1: Why do VEGFR-related side effects like hypertension appear early during this compound dose escalation? A1: This is because VEGFR2 inhibition reaches its maximum effect at lower plasma exposures (AUC ~1.0 µM•h). These side effects are a direct and early pharmacodynamic signal of VEGFR pathway engagement [1] [2].
Q2: What is the recommended dose for inhibiting Aurora kinase in preclinical or translational studies? A2: While the maximum tolerated dose (MTD) was not firmly established, clinical data suggests that oral doses achieving a plasma exposure (AUC) of approximately 3.0 µM•h or higher are needed for near-complete inhibition of Aurora B, as measured by a reduction in tumor p-Histone H3. In trials, doses of 230 mg BID and higher showed antitumor activity linked to Aurora inhibition [1] [2].
Q3: Can the VEGFR and Aurora inhibition effects be separated? A3: The data indicates a partial separation. Doses around 40 mg BID achieve maximal VEGFR2 inhibition with minimal Aurora B effects. However, achieving full Aurora inhibition inevitably comes with simultaneous, maximal VEGFR inhibition due to the overlapping exposure ranges [1] [2].
| Question | Key Findings & Recommendations |
|---|---|
| What is the most common toxicity? | The most frequent Grade 3/4 adverse event is hypertension, occurring in 28.8% of patients with hematologic malignancies [1] [2]. |
| What other significant toxicities should I anticipate? | Other common Grade 3/4 toxicities include hypokalemia (15.4%), anemia (13.5%), and hypophosphatemia (11.5%) [1] [2]. Fatigue and anorexia are also very frequent but are often lower grade [3] [4]. |
| What is the underlying mechanism for these toxicities? | Toxicities are linked to the inhibition of different kinase targets. Effects like hypertension are tied to VEGFR inhibition and occur at lower drug exposures. Toxicities related to Aurora kinase inhibition (e.g., myelosuppression) typically require higher exposures [3] [4]. |
| Are there recommended doses for further research? | For oral monotherapy, the recommended Phase 2 doses are 540 mg once weekly and 480 mg twice weekly (on days 1, 8, 15 of a 28-day cycle) [1]. |
| How can I manage hypertension in pre-clinical models or trial design? | Implement proactive blood pressure monitoring. In clinical trials, DLT criteria included systolic BP >200 mm Hg or diastolic >110 mm Hg, or hypertension that remains >150/100 mm Hg despite intervention [4]. |
The table below summarizes key quantitative data from phase I trials to inform your experimental design and safety monitoring plans.
Table 1: Ilorasertib Safety & Dosing Profile from Phase I Trials
| Attribute | Details |
|---|---|
| Recommended Phase 2 Dose (Oral) | 540 mg once weekly or 480 mg twice weekly (28-day cycle) [1]. |
| Most Common Grade 3/4 Adverse Events (Hematologic Malignancies) | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] [2]. |
| Frequent All-Grade AEs (Solid Tumours) | Fatigue (48%), Anorexia (34%), Hypertension (34%) [3] [4]. |
| Pharmacokinetic Half-Life (Oral) | Approximately 15 hours [1]. |
| Key Dose-Limiting Toxicity (DLT) Criteria | Hypertension uncontrolled after intervention; Grade ≥3 fatigue; Grade 4 neutropenia >7 days; Grade 4 thrombocytopenia [4]. |
Understanding the mechanism behind the toxicity profile is crucial for effective management.
This compound is a multi-targeted kinase inhibitor. A key finding is that its inhibition of VEGFR2 occurs at significantly lower concentrations and doses than what is required to inhibit Aurora B kinase in tissues [3] [4]. This explains why VEGFR-related toxicities (like hypertension) are often dose-limiting and appear before severe Aurora-related toxicities (like myelosuppression) emerge. The following diagram illustrates this exposure-toxicity relationship and the primary toxicity management areas.
Here is a detailed methodology for monitoring the primary toxicities associated with this compound, based on the common terminology criteria from the clinical trials [1] [4].
1. Hypertension Monitoring & Management
2. Electrolyte Panel Monitoring
3. Hematologic Monitoring
The toxicity profile of this compound is intrinsically linked to its multi-kinase inhibition. A successful management strategy hinges on understanding that VEGFR-mediated toxicities are likely to be the first and most prominent challenge, requiring proactive and pre-emptive monitoring protocols.
A review of the scientific literature, including clinical trial reports and drug databases, reveals that the role of CYP3A in this compound's metabolism and disposition has not been explicitly detailed [1] [2] [3]. The available information is summarized in the table below.
Table 1: Available Pharmacological Data for this compound
| Aspect | Available Data | Source |
|---|---|---|
| Known Molecular Targets | Aurora kinases A, B, C; VEGFR/PDGFR families; Src family kinases | [1] [2] [3] |
| Clinical CYP3A Prohibition | Concomitant use of strong CYP3A4 inhibitors/inducers was prohibited in clinical trials | [4] |
| Direct CYP3A Metabolism Data | Not available in searched literature | - |
| CYP3A Inhibition/Induction Potential | Not available in searched literature | - |
The prohibition of CYP3A4 modulators in clinical trials is a standard safety precaution and indirectly suggests that CYP3A pathways could be involved, but this requires experimental confirmation [4].
To address the knowledge gap, here are established experimental workflows you can follow to determine the relationship between this compound and CYP3A.
This protocol determines whether CYP3A4 or CYP3A5 is responsible for metabolizing this compound.
This protocol assesses whether this compound inhibits CYP3A4 or CYP3A5, which could cause drug-drug interactions.
This protocol evaluates if this compound increases the expression and activity of CYP3A enzymes.
Q1: Is proteinuria a known adverse event with ilorasertib? A1: Yes. In the phase I clinical trials for this compound, proteinuria was a recognized adverse event. It was specifically defined as a dose-limiting toxicity (DLT) in the study protocols. This means that the occurrence of a certain grade of proteinuria could lead to dose interruption or modification [1].
Q2: What is the proposed mechanism for proteinuria caused by VEGF-inhibitors like this compound? A2: this compound inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. VEGF signaling is crucial for maintaining the health and function of glomerular endothelial cells in the kidneys. Inhibition of this pathway can lead to damage of the glomerular filtration barrier, which includes injury to podocytes (specialized cells in the kidneys), resulting in protein leakage into the urine, i.e., proteinuria [2]. The following diagram illustrates the mechanism and a proposed mitigation strategy based on preclinical research.
Mechanism of TKI-Induced Proteinuria & Potential Mitigation
| Parameter | Monitoring Method | Frequency (as per trial protocols) | Grading & DLT Criteria (CTCAE v4.0) |
|---|
| Proteinuria | Urinalysis (Dipstick) and/or 24-hour urine collection [3] | At baseline and regularly during treatment (e.g., each cycle) [3] | Grade ≥2: DLT criterion [1] Grade 3 (≥3.5g/24h): Therapy should be withheld [3] | | Blood Pressure | Clinical measurement | At baseline and each clinic visit [3] | Hypertension is a common co-occurring event; must be controlled [1] [3] | | Renal Function | Serum Creatinine | At baseline and during treatment | Not a direct measure of proteinuria, but essential for overall renal safety |
Protocol: Monitoring and Managing Proteinuria in Preclinical Models
For clinical trial settings, the following management strategies are recommended based on general guidelines for VEGF-inhibitors and the specific design of the this compound trials [1] [3].
| Action | Condition / Proteinuria Grade |
|---|---|
| Continue therapy | Stable, Grade 1 proteinuria. |
| Withhold therapy | Grade 3 proteinuria (≥3.5g/24h). Consider re-initiating therapy at a reduced dose once proteinuria resolves to Grade ≤1 [3]. |
| Discontinue therapy | For life-threatening (Grade 4) proteinuria or in cases of nephrotic syndrome [1]. |
| Concomitant Medications | Monitor use of NSAIDs, as they were associated with a higher incidence of proteinuria in patients on VEGF inhibitors and may exacerbate renal toxicity [3]. |
The data below summarizes the incidence and context of proteinuria from published phase I studies of this compound.
| Trial Population | This compound Schedule | Most Common TEAEs (>30%) | Proteinuria & Renal DLTs | Citation |
|---|---|---|---|---|
| Advanced Solid Tumors | Oral QD, Oral BID, IV (D1,8,15 of 28-day cycle) | Fatigue (48%), Anorexia (34%), Hypertension (34%) | Dose-limiting toxicities were predominantly related to VEGFR inhibition. Grade ≥2 proteinuria was a defined DLT. | [1] |
| Advanced Hematologic Malignancies | Once-weekly oral, Twice-weekly oral, IV (D1,8,15 of 28-day cycle) | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%) | Proteinuria was monitored as an expected AE of VEGFR inhibition. | [4] [5] |
The table below summarizes the safety profile and QTc monitoring practices from phase 1 trials of ilorasertib.
| Trial Population | Most Common Grade 3/4 Adverse Events | QTc-Related Protocol Requirements | Reported QTc Findings |
|---|---|---|---|
| Advanced Solid Tumours [1] [2] | Fatigue (48%), Anorexia (34%), Hypertension (34%) | Patients were excluded for QTc interval >500 ms on baseline ECG [1] [2]. QTc was monitored as part of standard safety assessments. | No specific QTc prolongation was reported as a common or dose-limiting toxicity. |
| Advanced Hematologic Malignancies [3] [4] | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%) | Patients were excluded for QTc interval ≥500 ms and were required to have a left ventricular ejection fraction >50% [4]. | No specific QTc prolongation was reported among the common adverse events. |
For oncology drugs like this compound where a dedicated "thorough QT/QTc study" is not feasible, an integrated analysis of ECG data from multiple early-phase trials is a standard alternative approach [5]. The following workflow outlines the key components of this strategy.
The methodology can be broken down as follows:
When creating troubleshooting guides for researchers, you may want to include the following points:
| Trial Population | Recommended Phase 2 Dose (RP2D) | Dosing Schedule | Key Supporting Evidence | Clinical Trial Identifier |
|---|
| Advanced Hematologic Malignancies [1] [2] [3] | 540 mg (once weekly) or 480 mg (twice weekly) | Days 1, 8, 15 of a 28-day cycle | Safety: Most common Grade 3/4 adverse events were hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%) [1]. PK Profile: Oral half-life of ~15 hours; dose-proportional pharmacokinetics [2]. Biomarker Engagement: Inhibition of Aurora kinase (pHH3) and VEGF receptor (PlGF) biomarkers confirmed target engagement [2]. Efficacy Signal: Clinical responses observed in 3 patients with Acute Myelogenous Leukemia (AML) [1]. | NCT01110473 | | Advanced Solid Tumors [4] [5] [6] | Maximum Tolerated Dose (MTD) not firmly established | Days 1, 8, 15 of a 28-day cycle | Safety & Toxicity: Dose-Limiting Toxicities (DLTs) were predominantly related to VEGFR inhibition. Frequent adverse events included fatigue (48%), anorexia (34%), and hypertension (34%) [5]. Pharmacodynamics: VEGFR2 inhibition occurred at lower exposures than Aurora B kinase inhibition [4]. Efficacy Signal: Two partial responses observed in Arm II (twice-daily dosing) [5]. | NCT01110486 | | CDKN2A Deficient Solid Tumors (Phase 2) [7] | 200 mg (twice daily) | Days 1, 8, 15 of a 28-day cycle | This dose was selected for the subsequent Phase 2 "basket trial" based on prior Phase 1 data [7]. | NCT02478320 |
The Phase 1 trials followed standardized methodologies to determine the safe dosing range and RP2D.
The following diagram illustrates the logical workflow and key relationships in the dose determination process.
Figure 1: Logic flow of this compound Phase 2 dose determination, integrating pharmacokinetics, pharmacodynamics, and safety data from Phase 1 trials.
The table below summarizes the core characteristics of Ilorasertib based on its Phase 1 trial data, contrasting it with the general profile of selective VEGFR inhibitors.
| Feature | This compound (ABT-348) | Selective VEGFR Inhibitors (e.g., Axitinib) |
|---|---|---|
| Primary Targets | VEGFR family & Aurora kinases (AURKB/C > AURKA) [1] [2] | Primarily VEGFR family (VEGFR1, VEGFR2, VEGFR3) [3]. |
| Mechanism of Action | Dual inhibitor of angiogenesis (via VEGFR) and mitosis (via Aurora kinases) [1]. | Primarily inhibition of tumor-mediated angiogenesis [3]. |
| Key Efficacy Findings | • 2 Partial Responses (PR) in Phase 1 (Basal cell carcinoma & adenocarcinoma) [1]. • VEGFR2 engagement was observed at lower exposures than Aurora B inhibition [1] [2]. | Clinical efficacy is primarily linked to anti-angiogenic activity (e.g., tumor starvation) [3]. | | Predominant Dose-Limiting Toxicities (DLTs) | Related to VEGFR inhibition [1] [2]. | Typically related to VEGFR inhibition (e.g., hypertension, proteinuria) [3]. | | Most Frequent Adverse Events (AEs) | Fatigue (48%), Anorexia (34%), Hypertension (34%) [1] [2]. | Hypertension is a common class-effect toxicity [3]. | | Development Status | Discontinued after Phase 1 (solid tumors) [1] [2]. | Multiple agents approved for clinical use (e.g., axitinib, sorafenib) [3]. |
The data for this compound comes from a phase 1 dose-escalation study (NCT01110486). Here are the key experimental methodologies used to characterize its efficacy and pharmacodynamics [1] [2].
1. Study Design
2. Pharmacodynamic (PD) Biomarker Assays The study used "fit-for-purpose" biomarkers to demonstrate target engagement.
3. In Vitro Potency (IC₅₀) Data The following table shows the half-maximal inhibitory concentration (IC₅₀) values from biochemical and cellular assays, illustrating this compound's multi-kinase profile [1].
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| VEGFR1 | 1 | 0.3 |
| VEGFR2 | 2 | 5 |
| Aurora B | 7 | 13 (pHH3 assay) |
| FLT-3 | 1 | 2 |
| c-KIT | 20 | 45 |
The diagrams below illustrate this compound's unique dual mechanism and the experimental workflow used in the Phase 1 trial to characterize it.
The key takeaway for researchers is that this compound's efficacy profile cannot be equated to a pure VEGFR inhibitor.
The table below summarizes the core selectivity profiles and key characteristics of Ilorasertib and Alisertib.
| Feature | This compound (ABT-348) | Alisertib (MLN8237) |
|---|---|---|
| Primary Target | Aurora kinases (A, B, C), VEGFR/PDGFR families [1] | Aurora A kinase [2] |
| Selectivity Profile | Multikinase inhibitor [1] | Selective Aurora A inhibitor [2] |
| Key Selectivity Finding | VEGFR2 inhibition at lower exposures/exposures than Aurora B inhibition [1] | 150-fold selective for Aurora A over Aurora B in cellular assays [2] |
| Reported IC₅₀ / Potency | Low nanomolar range for Aurora & VEGFR kinases in biochemical assays [1] | Aurora A enzyme IC₅₀ = 1 nM; Cellular pT288 IC₅₀ = 7 nM [2] |
| Clinical Trial Phase | Phase I (program discontinued) [1] | Phase II & III [2] [3] |
The profiles presented above are derived from specific experimental methodologies.
The characterization of this compound was based on fit-for-purpose clinical, plasma, and skin biomarker analyses from a Phase I dose-escalation trial (NCT01110486) in patients with advanced solid tumors [1]. The study measured pharmacodynamic markers to demonstrate engagement of both VEGFR2 and Aurora B kinase, showing that maximum VEGFR2 inhibition in the systemic vasculature was achieved at lower doses and exposures than those required for Aurora B inhibition in tissue [1].
The high selectivity of Alisertib for Aurora A was established through a combination of enzymatic and cellular assays [2]. Its discovery involved screening a pyrimidobenzazepine scaffold and optimizing it to reduce activity against other kinases, notably Aurora B. Key experimental data included [2]:
The following diagram illustrates the general workflow for determining kinase selectivity, which underpins the data for both inhibitors.
Profiling systems, such as the one illustrated, test compounds against a panel of purified kinases. The resulting data (IC₅₀, Kd) is analyzed to generate a selectivity profile, often visualized as a heatmap, showing which kinases are potently inhibited [4] [5].
The table below summarizes the key biochemical half-maximal inhibitory concentration (IC₅₀) values for Ilorasertib, which were typically determined in enzyme assays using a homogeneous time-resolved fluorescence format with 1 mM ATP [1].
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| Aurora A | 120 [1] | 189 [1] |
| Aurora B | 7 [1] | 13 [1] |
| Aurora C | 1 [1] | 13 [1] |
| VEGFR1 | 1 [1] | 0.3 (proliferation surrogate) [1] |
| VEGFR2 | 2 [1] | 5 [1] |
| VEGFR3 | 43 [1] | 2 [1] |
| FLT-3 | 1 [1] | 2 [1] |
| CSF-1R | 3 [1] | 3 [1] |
| c-KIT | 20 [1] | 45 [1] |
| PDGFR-α | 11 [1] | 16 [1] |
| PDGFR-β | 13 [1] | 11 [1] |
The biochemical data for this compound was generated through a robust preclinical audit trail.
Phase I clinical trials in patients provided critical human validation for the biochemical data, showing that this compound engaged its intended targets.
The following diagram maps this compound's primary kinase targets onto their key cancer-related signaling pathways, illustrating its dual mechanism of action.
When comparing this compound to other kinase inhibitors, these points are critical:
The following table summarizes the quantitative data from cellular assays used to validate Ilorasertib's activity against its key kinase targets. These cellular pharmacodynamic (PD) IC50 values represent the concentration at which this compound inhibits half of the maximum cellular autophosphorylation or activity of the target kinase [1].
| Kinase Target | Cellular PD IC50 (nM) | Cellular Assay Description |
|---|---|---|
| Aurora A | 189 | Autophosphorylation in nocodazole-arrested HeLa cells, measured by western analysis with phospho-specific antibodies [1]. |
| Aurora B | 13 (Autophosphorylation) 21 (Histone H3 Phosphorylation) | Autophosphorylation in nocodazole-arrested HeLa cells (13 nM). Phosphorylation of histone H3 (21 nM), a downstream substrate [1]. | | Aurora C | 13 | Autophosphorylation in nocodazole-arrested HeLa cells [1]. | | VEGFR1 | 0.3 | Proliferation surrogate readout in BaF3 cells expressing a TEL:VEGFR1 catalytic domain fusion [1]. | | VEGFR2 | 5 | Ligand-stimulated phosphorylation assay [1]. | | VEGFR3 | 2 | Ligand-stimulated phosphorylation assay [1]. | | FLT-3 | 2 | Assay using SEM cells with constitutive FLT-3 phosphorylation [1]. | | CSF-1R | 3 | Ligand-stimulated phosphorylation assay [1]. | | c-KIT | 45 | Ligand-stimulated phosphorylation assay [1]. | | PDGFR-α | 16 | Ligand-stimulated phosphorylation assay [1]. | | PDGFR-β | 11 | Ligand-stimulated phosphorylation assay [1]. |
The cellular validation of this compound relied on several fit-for-purpose assays to demonstrate target engagement. Here are the methodologies for the key experiments cited in the clinical study.
The diagram below illustrates the core signaling pathways targeted by this compound and the points of inhibition validated by the cellular assays.
The cellular assay data was crucial for interpreting the results of the phase 1 clinical trial:
| Experimental Context | Target / Readout | Reported IC₅₀ / Effect | Citation Source |
|---|---|---|---|
| Biochemical Assay (Enzyme) | Aurora B Kinase | 7 nM | [1] [2] |
| Cellular Assay (HeLa cells) | Aurora B Autophosphorylation | 13 nM | [1] |
| Cellular Assay (HeLa cells) | Histone H3 Phosphorylation | 21 nM | [1] |
| In Vivo (Engrafted leukemia model) | Histone H3 Phosphorylation | Inhibition at 25 mg/kg (s.c.) | [2] |
| Clinical Trial (Phase 1, solid tumors) | Histone H3 Phosphorylation (in skin/serum) | Engagement of Aurora B kinase | [1] |
The key evidence for this compound's activity comes from well-established cellular assays that measure the inhibition of histone H3 phosphorylation, a direct downstream marker of Aurora B kinase activity [3].
The following diagram illustrates the logical relationship between this compound, Aurora B inhibition, and the reduction of histone H3 phosphorylation, which is the basis for its use as a pharmacodynamic biomarker.
When interpreting these validation experiments, please keep the following points in mind:
The following table summarizes the inhibitory profile of Ilorasertib (ABT-348) from preclinical and clinical studies, which forms the basis for its characterization as a VEGFR2 inhibitor [1] [2] [3].
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Clinical PD Marker / Observation |
|---|---|---|---|
| VEGFR2 | 2 | 5 | Plasma PlGF increase; Hypertension [1] [3] |
| Aurora B | 7 | 13 (Histone H3 phosphorylation) | Tumor pHH3 reduction [1] |
| VEGFR1 | 1 | 0.3 | |
| FLT-3 | 1 | 2 | |
| PDGFR-β | 13 | 11 | |
| Aurora A | 120 | 189 |
The clinical validation of this compound's VEGFR2 inhibition in the phase 1 trials was primarily conducted through specific, fit-for-purpose pharmacodynamic biomarkers [1].
The diagram below illustrates the key VEGFR2 signaling pathway that this compound inhibits. VEGFR2 is the primary mediator of VEGF-A-driven angiogenesis, and its inhibition disrupts multiple processes critical for tumor growth [4] [5] [6].
The tables below summarize key quantitative data from phase I clinical trials of this compound in patients with advanced solid tumours and haematological malignancies [1] [2] [3].
Table 1: this compound Pharmacokinetic and Efficacy Profile from Clinical Trials
| Aspect | Data from Clinical Trials |
|---|---|
| Recommended Phase 2 Dose (RP2D) | Oral: 540 mg once weekly or 480 mg twice weekly (for haematological malignancies) [2] |
| Antitumour Activity | - Two partial responses in solid tumours (basal cell carcinoma and adenocarcinoma of unknown primary) [1].
Table 2: this compound In Vitro Potency (IC50) and Key Pharmacodynamic Findings
| Kinase Target / Parameter | In Vitro IC50 (nM) | Key Clinical Pharmacodynamic Findings |
|---|---|---|
| VEGFR2 | 2 nM [4] | Maximum inhibition achieved at lower doses and exposures [1] [3]. Biomarker: Plasma PlGF increase [2]. |
| Aurora B | 7 nM [4] | Inhibition required higher exposures than VEGFR2 [1] [3]. Biomarker: Tumor pHH3 reduction [2]. |
| Other Notable Targets | VEGFR1 (1 nM), FLT-3 (1 nM), Aurora C (1 nM), PDGFRβ (13 nM) [4] | - |
The characterization of this compound's pharmacodynamics in clinical trials relied on specific, fit-for-purpose biomarker assays to demonstrate engagement with its intended targets [1] [3].
The following diagram illustrates the logical relationship between this compound exposure, its target engagement, and the downstream biomarkers used in the clinical studies:
The core finding from the phase I trials is that this compound exhibits a differential target engagement profile [1] [3]:
This suggests that the dose or exposure level required for optimal efficacy may be limited by the toxicity profile associated with VEGFR inhibition, which reaches its maximum effect before full Aurora kinase inhibition is achieved.